molecular formula C5H9BF3KO B2397691 Potassium;trifluoro(oxan-2-yl)boranuide CAS No. 2415072-72-7

Potassium;trifluoro(oxan-2-yl)boranuide

Cat. No. B2397691
CAS RN: 2415072-72-7
M. Wt: 192.03
InChI Key: MSSNGMWPKVNYAU-UHFFFAOYSA-N
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Description

Potassium trifluoro(oxan-2-yl)boranuide is a chemical compound with the CAS Number: 2415072-72-7 . It has a molecular weight of 192.03 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for Potassium trifluoro(oxan-2-yl)boranuide is 1S/C5H9BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;/q-1;+1 . This indicates the presence of a potassium ion (K+) and a trifluoro(oxan-2-yl)boranuide ion in the compound.


Physical And Chemical Properties Analysis

Potassium trifluoro(oxan-2-yl)boranuide is a powder at room temperature . It is air-stable and moisture-stable .

Scientific Research Applications

Innovations in Organic Synthesis Potassium trifluoro(organo)borates are spotlighted for their significant role in organic chemistry, offering a stable and reactive alternative to traditional organoboron reagents. These compounds have showcased exceptional reactivity through the formation of difluoroboranes and transmetallation reactions with transition metals. Their superior reactivity over boronic acids and esters in various reactions highlights their potential in streamlining synthetic processes, making them invaluable for the preparation of complex organic molecules (Darses & Genêt, 2003).

Advancements in Cross-Coupling Reactions The cross-coupling reactions of potassium alkyltrifluoroborates with aryl and alkenyl triflates have been developed to afford arenes or alkenes efficiently. These reactions leverage the stability and solid-state of potassium alkyltrifluoroborates, which are air-stable and can be indefinitely stored, offering practical advantages in synthesis. The ability to conduct these reactions under mild conditions using palladium catalysts opens up new avenues for creating complex organic structures with high yield and broad functional group tolerance (Molander & Ito, 2001).

Enhancing Alanine Derivatives Synthesis The utility of potassium trifluoro(organo)borates extends to the synthesis of alanine derivatives, where their reaction with dehydroamino esters, catalyzed by rhodium complexes, yields a variety of protected alanine derivatives. This methodology provides a versatile approach to accessing alanine derivatives, essential for pharmaceutical and peptide research, showcasing the compounds' adaptability and efficiency in facilitating complex synthetic transformations (Navarre, Darses, & Genêt, 2004).

Exploring Aryltricyanoborates Synthesis Potassium trifluoro(organo)borates have also found application in the synthesis of aryltricyanoborates through reactions with fluorinated arenes. This novel approach enables the creation of borate anions bonded to arenes, offering a unique pathway to synthesize stable and versatile organoboron compounds. Such advancements underscore the potential of potassium trifluoro(organo)borates in developing new materials and catalysts for a range of chemical transformations (Landmann, Hennig, Ignat’ev, & Finze, 2017).

Innovative Analytical Applications Beyond synthesis, potassium trifluoro(organo)borates contribute to analytical chemistry, as demonstrated in the development of a thread-based microfluidic device for potassium analysis. This application leverages the chemical properties of potassium trifluoro(organo)borates for optical recognition, highlighting the compound's versatility in both synthetic and analytical domains (Erenas, de Orbe-Payá, & Capitán-Vallvey, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Potassium;trifluoro(oxan-2-yl)boranuide is an organoboron compound . It is primarily used as a reagent in organic synthesis. The primary targets of this compound are the reactants involved in the organic synthesis reactions .

Mode of Action

The compound acts as a catalyst in organic synthesis reactions . It promotes the progress of various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes .

Biochemical Pathways

Potassium;trifluoro(oxan-2-yl)boranuide is involved in a vast array of C–C bond-forming reactions . It is a versatile coupling partner in these reactions . The compound’s action affects the biochemical pathways associated with these reactions .

Pharmacokinetics

It is known that the compound is a weakly acidic compound that can dissociate in water to release potassium ions (k+) and trifluoroborate anions (bf3och2ch2ch2-) . It is soluble in most organic solvents but insoluble in nonpolar solvents .

Result of Action

The result of the compound’s action is the formation of new organic compounds through various reactions . Its use as a reagent in organic synthesis and as a catalyst in polymerization reactions may lead to the development of new materials with improved properties.

Action Environment

The action of Potassium;trifluoro(oxan-2-yl)boranuide is influenced by environmental factors. It is moisture- and air-stable and remarkably compliant with strong oxidative conditions . The compound’s reaction usually takes place at room temperature and uses ether solvents .

properties

IUPAC Name

potassium;trifluoro(oxan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSNGMWPKVNYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCCO1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;trifluoro(oxan-2-yl)boranuide

CAS RN

2415072-72-7
Record name potassium trifluoro(oxan-2-yl)boranuide
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